4-Iodo-1-tosyl-1H-imidazole
Overview
Description
4-Iodo-1-tosyl-1H-imidazole is a chemical compound with the molecular formula C10H9IN2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The compound is characterized by the presence of an iodine atom at the 4-position and a tosyl group (p-toluenesulfonyl) at the 1-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-tosyl-1H-imidazole typically involves the iodination of 1-tosyl-1H-imidazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-tosyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: The iodine atom makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate, in an organic solvent.
Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate or cesium carbonate in solvents like DMF or toluene.
Major Products:
Substitution Reactions: Yield substituted imidazole derivatives.
Coupling Reactions: Produce biaryl or alkyne-linked imidazole derivatives.
Scientific Research Applications
4-Iodo-1-tosyl-1H-imidazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-1-tosyl-1H-imidazole depends on its specific application. In general, the compound can interact with various molecular targets through its imidazole ring and the functional groups attached to it. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The iodine and tosyl groups can also influence its reactivity and binding properties .
Comparison with Similar Compounds
4-Iodo-1H-imidazole: Lacks the tosyl group, making it less bulky and potentially less reactive in certain substitution reactions.
1-Tosyl-1H-imidazole: Lacks the iodine atom, which limits its use in cross-coupling reactions.
Uniqueness: The iodine atom makes it suitable for cross-coupling reactions, while the tosyl group can enhance its solubility and stability .
Properties
IUPAC Name |
4-iodo-1-(4-methylphenyl)sulfonylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAMHYZZVUENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392246 | |
Record name | 4-IODO-1-TOSYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163854-63-5 | |
Record name | 4-IODO-1-TOSYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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